6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring fused with a chromene ring, and a carboxamide group attached to the chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chromene ring and the carboxamide group. The reaction conditions often involve the use of strong bases such as potassium carbonate and organic solvents like acetone or tetrahydrofuran (THF). The final step usually includes the coupling of the benzofuran and chromene intermediates under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- ETHYL 4-BENZYL-6,7-DIMETHYL-1-(4-METHYLBENZOYL)-4H-PYRROLO(1,2-A)BENZIMIDAZOLE-3-CARBOXYLATE
- 6,6-dimethyl-3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Uniqueness
What sets 6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research applications and a promising candidate for further study .
Properties
Molecular Formula |
C28H21NO5 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C28H21NO5/c1-15-8-10-18(11-9-15)26(31)27-25(19-6-4-5-7-22(19)34-27)29-28(32)24-14-21(30)20-12-16(2)17(3)13-23(20)33-24/h4-14H,1-3H3,(H,29,32) |
InChI Key |
ZBDWOOFPQCJGRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=C(C(=C5)C)C |
Origin of Product |
United States |
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